molecular formula C4H10N2 B13796178 3-Ethyl-3-methyldiaziridine CAS No. 4901-75-1

3-Ethyl-3-methyldiaziridine

Cat. No.: B13796178
CAS No.: 4901-75-1
M. Wt: 86.14 g/mol
InChI Key: MLTKZVHOZAKJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3-methyldiaziridine is a heterocyclic organic compound with the molecular formula C4H10N2. It is characterized by a three-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-3-methyldiaziridine can be synthesized through the reaction of acetaldehyde with ethylamine and hydroxylamine-O-sulfonic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed in precise proportions. The reaction is monitored closely to maintain optimal conditions, and the product is purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-methyldiaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethyl-3-methyldiaziridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethyl-3-methyldiaziridine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction is mediated through the nitrogen atoms in the diaziridine ring, which can participate in nucleophilic substitution reactions .

Comparison with Similar Compounds

  • 3-Methyl-3-ethyldiaziridine
  • 1-Ethyl-3-methyldiaziridine
  • 3-Propyl-3-methyldiaziridine

Comparison: 3-Ethyl-3-methyldiaziridine is unique due to its specific substitution pattern on the diaziridine ring. This unique structure imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the presence of both ethyl and methyl groups can influence its solubility and reactivity in different solvents and reaction conditions .

Properties

CAS No.

4901-75-1

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

IUPAC Name

3-ethyl-3-methyldiaziridine

InChI

InChI=1S/C4H10N2/c1-3-4(2)5-6-4/h5-6H,3H2,1-2H3

InChI Key

MLTKZVHOZAKJMV-UHFFFAOYSA-N

Canonical SMILES

CCC1(NN1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.